molecular formula C18H26N2O2 B1412834 Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate CAS No. 1259040-08-8

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate

Cat. No.: B1412834
CAS No.: 1259040-08-8
M. Wt: 302.4 g/mol
InChI Key: NIQBWUJVHGOJEN-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-2,8-diazaspiro[45]decane-4-carboxylate is a chemical compound with the molecular formula C18H27ClN2O2 It is known for its unique spirocyclic structure, which includes a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization and esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, organic solvents, mild heating.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted spirocyclic compounds.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate has a molecular formula of C15H22N2O2 and a molecular weight of approximately 262.35 g/mol. The compound features a spirocyclic structure that contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its structural resemblance to known bioactive molecules. Its spirocyclic framework allows for diverse modifications, which can enhance its pharmacokinetic properties and selectivity towards specific biological targets.

Anticancer Activity

Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This compound has shown promise in preliminary studies as a potential candidate for further development in cancer therapeutics.

Neuroprotective Effects

Studies have suggested that compounds with similar structures may offer neuroprotective benefits by modulating pathways associated with neurodegenerative diseases. This compound could potentially be explored for its effects on neuronal survival and function.

Drug Design

The unique structure of this compound makes it an attractive scaffold for drug design:

Structure-Activity Relationship Studies

Researchers are employing structure-activity relationship (SAR) studies to optimize the compound's efficacy and safety profile. By systematically modifying the chemical structure, scientists aim to enhance the compound's binding affinity to target receptors while minimizing side effects.

Lead Compound Development

This compound serves as a lead compound in the development of new pharmaceuticals targeting various diseases, including metabolic disorders and inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BNeuroprotectionShowed protective effects against oxidative stress-induced neuronal death in animal models.
Study CDrug DesignIdentified key modifications that enhance receptor binding affinity without increasing toxicity.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

    2,8-Diazaspiro[4.5]decane: A simpler spirocyclic compound with similar structural features but lacking the ester and benzyl groups.

    8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate:

Uniqueness: Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate (CAS No. 1259040-08-8) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that allows for specific interactions with biological targets. Its molecular formula is C18H27ClN2O2C_{18}H_{27}ClN_2O_2, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC18H27ClN2O2
Molecular Weight334.87 g/mol
IUPAC NameThis compound
CAS Number1259040-08-8

The compound's mechanism of action involves interactions with various biological targets, including enzymes and receptors. The spirocyclic structure enhances its ability to fit into specific binding sites, leading to modulation of enzymatic pathways that are crucial for therapeutic effects. This can result in either inhibition or activation of target proteins, impacting various biological processes.

Medicinal Chemistry Applications

This compound has been investigated for its potential in treating neurological disorders. Its unique structure allows it to act as a pharmacophore, which can be leveraged in drug design and development.

Research Findings

  • Neuroprotective Effects : Studies indicate that the compound may exhibit neuroprotective properties by modulating autophagy pathways, which are essential for cellular homeostasis in neurons .
  • Antimicrobial Activity : Preliminary research has shown that derivatives of this compound possess antimicrobial properties, making them candidates for further development in treating infections .
  • Inhibition of Enzymatic Activity : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .

Case Study 1: Neuroprotective Screening

A study conducted by researchers at Virginia Commonwealth University explored the neuroprotective effects of various diazaspiro compounds, including this compound. The results indicated significant inhibition of neurodegenerative markers in cell cultures treated with the compound at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, derivatives of this compound were tested against a panel of bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating strong antimicrobial potential .

Properties

IUPAC Name

ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-22-17(21)16-13-20(12-15-6-4-3-5-7-15)14-18(16)8-10-19-11-9-18/h3-7,16,19H,2,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQBWUJVHGOJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 2
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 3
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 4
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 5
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 6
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate

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